molecular formula C8H9BrN2O2 B13506096 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid

2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid

Cat. No.: B13506096
M. Wt: 245.07 g/mol
InChI Key: VQEWFJNWIQVOMZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a cyclopropylacetic acid moiety attached to the 2-position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid typically involves the reaction of 4-bromo-1H-pyrazole with cyclopropylacetic acid under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyclopropylacetic acid, followed by the addition of 4-bromo-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced pyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate to high temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or hydroxylated derivatives of the original compound.

    Reduction Reactions: Products include dehalogenated or reduced pyrazole derivatives.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropylacetic acid is unique due to the presence of both the bromine atom and the cyclopropylacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications and synthetic processes.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-cyclopropylacetic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-10-11(4-6)7(8(12)13)5-1-2-5/h3-5,7H,1-2H2,(H,12,13)

InChI Key

VQEWFJNWIQVOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)O)N2C=C(C=N2)Br

Origin of Product

United States

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